N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c21-17(12-3-4-15-16(10-12)19-24-18-15)20(11-14-2-1-9-23-14)13-5-7-22-8-6-13/h1-4,9-10,13H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQMBDSNASITAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthetic routes, and relevant research findings.
Structural Overview
The compound features a benzo[c][1,2,5]thiadiazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The addition of the tetrahydropyran and thiophene groups enhances its potential for interaction with various biological targets.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Amide Bond : This can be achieved by reacting a carboxylic acid derivative (like an acid chloride) with the amine containing the tetrahydropyran and thiophen-2-ylmethyl groups.
- Cyclization Reactions : Necessary to form the tetrahydropyran ring from appropriate precursors.
- Functional Group Transformations : These may be required to introduce the necessary substituents at specific positions on the benzo[c][1,2,5]thiadiazole structure.
Antimicrobial Properties
Research indicates that compounds similar to N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial activity. For instance, derivatives of thiophene have shown potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation in vitro. For example, certain benzo-thiadiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial potency of related thiophene derivatives against S. aureus, revealing IC50 values significantly lower than those of standard antibiotics like ampicillin .
- Cytotoxicity Assays : In vitro assays on human liver cell lines (HepG2) indicated that certain derivatives did not exhibit cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Research Findings
Recent studies have highlighted the following findings regarding N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole:
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with the preparation of the benzo[c][1,2,5]thiadiazole core followed by functionalization. Key parameters include:
- Temperature control : Elevated temperatures (80–120°C) for coupling reactions to ensure efficient amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while dichloromethane is preferred for acid chloride formation .
- Catalysts : Use of coupling agents like HATU or EDCI improves carboxamide formation efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures ensures ≥95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns (e.g., thiophene protons at δ 6.8–7.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 413.12) .
- X-ray crystallography : Resolves 3D conformation, particularly the orientation of the tetrahydro-2H-pyran ring relative to the thiadiazole core .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the carboxamide group and π-π stacking between the thiophene and aromatic residues .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) to assess binding free energy (ΔG) .
- QSAR models : Correlate substituent electronegativity (e.g., thiophene vs. furan) with inhibitory activity (IC₅₀) .
Q. How should discrepancies in biological activity data across experimental models be resolved?
- Methodological Answer :
- In vitro vs. in vivo validation : Compare enzyme inhibition (e.g., IC₅₀ < 1 µM in kinase assays) with pharmacokinetic profiles (e.g., bioavailability <30% in rodent models) to identify metabolic instability .
- Structural analogs : Test derivatives (e.g., replacing tetrahydro-2H-pyran with piperidine) to isolate structure-activity relationships (SAR) contributing to variability .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and normalize data to positive controls (e.g., staurosporine for kinase inhibition) .
Q. What strategies enhance the design of SAR studies for derivatives of this compound?
- Methodological Answer :
- Core modifications : Replace benzo[c][1,2,5]thiadiazole with benzo[d]thiazole to assess electronic effects on binding .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the tetrahydro-2H-pyran ring to improve metabolic stability .
- Bioisosteric replacement : Swap thiophen-2-ylmethyl with furan-2-ylmethyl to evaluate steric and electronic impacts on target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
